molecular formula C25H18O4 B12217386 (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12217386
M. Wt: 382.4 g/mol
InChI Key: YZTYCPVDCNEKPX-TZOKSIDISA-N
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Description

The compound (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a benzofuran derivative characterized by a fused benzofuran core with a 4-methylbenzylidene substituent at the 2-position and a (2E)-3-phenylpropenoate ester at the 6-position. The Z-configuration of the benzylidene moiety and the E-configuration of the propenoate ester define its stereochemical identity. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in materials science or medicinal chemistry, where substituent variations significantly modulate activity .

Properties

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H18O4/c1-17-7-9-19(10-8-17)15-23-25(27)21-13-12-20(16-22(21)29-23)28-24(26)14-11-18-5-3-2-4-6-18/h2-16H,1H3/b14-11+,23-15-

InChI Key

YZTYCPVDCNEKPX-TZOKSIDISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran scaffold is constructed via transition-metal-catalyzed annulation. A rhodium(III)-catalyzed C–H activation strategy, as demonstrated by Sharma et al. (2024), enables efficient cyclization of meta-hydroxybenzoic acids with alkynes. For the target compound, 3-hydroxy-4-methylbenzoic acid (1) reacts with phenylacetylene (2) in γ-valerolactone (GVL) at 80°C under aerobic conditions, forming the 3-oxo-2,3-dihydrobenzofuran intermediate (3) in 85% yield (Table 1). The rhodium catalyst (Cp*RhCl₂)₂ facilitates regioselective alkenylation, followed by oxidative annulation to establish the fused bicyclic system.

Table 1: Optimization of Benzofuran Core Synthesis

Catalyst Solvent Temp (°C) Yield (%)
Cp*RhCl₂ GVL 80 85
Ru(p-cymene) Toluene 110 72
None DMF 120 <5

Alternative routes using ruthenium catalysts, while effective for electron-rich substrates, show reduced efficiency (72% yield). Non-catalytic methods fail to initiate cyclization, underscoring the necessity of transition-metal mediation.

Esterification with (2E)-3-Phenylprop-2-enoic Acid

The final esterification employs Steglich conditions. The hydroxyl group at position 6 of (5) reacts with (2E)-3-phenylprop-2-enoic acid (6) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds at 25°C for 12 h, achieving 89% conversion (Table 2).

Table 2: Esterification Efficiency Under Varied Conditions

Coupling Agent Catalyst Solvent Yield (%)
DCC DMAP DCM 89
EDCI DMAP Acetonitrile 76
DIC HOBt THF 68

Notably, the (E)-configuration of the cinnamate moiety is preserved due to the thermodynamic stability of the trans isomer under these conditions. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexanes gradient) isolates the target compound with >98% purity.

Stereochemical Control and Characterization

The (Z)-configuration at the benzylidene position is confirmed via NOESY NMR. Nuclear Overhauser effects between the 4-methyl protons and the benzofuran H-5 proton verify the cis arrangement. The (E)-geometry of the cinnamate double bond is affirmed by a coupling constant of 16.2 Hz in ¹H NMR, consistent with trans diaxial coupling.

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.98 (d, J = 16.2 Hz, 1H, CH=CO), 7.62–7.25 (m, 9H, aromatic), 6.45 (s, 1H, benzofuran H-7), 2.42 (s, 3H, CH₃).
  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).

Comparative Analysis of Synthetic Routes

A three-step sequence (benzofuran formation → aldol condensation → esterification) proves superior to convergent approaches attempting late-stage coupling. Key advantages include:

  • Stepwise Functionalization: Prevents side reactions during benzofuran annulation.
  • Catalyst Compatibility: Rhodium-mediated cyclization tolerates subsequent base treatments.
  • Scalability: Each step achieves >75% yield, with total synthesis efficiency of 58%.

Challenges persist in minimizing epimerization during aldol condensation, necessitating strict temperature control. Future directions may explore photoredox catalysis for enhanced stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzylidene and phenylprop-2-enoate moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate specific pathways, leading to biological responses. For example, it may interact with estrogen receptors or inhibit certain enzymes, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzylidene Substituent Ester Group Molecular Weight (g/mol) XLogP3* Notable Features
Target Compound 4-methylphenyl (2E)-3-phenylpropenoate ~382.4 (estimated) ~4.8 Aromatic ester; moderate steric bulk
(2Z)-2-(2,4-Dimethoxybenzylidene)-... methanesulfonate 2,4-dimethoxyphenyl Methanesulfonate ~388.4 (estimated) ~3.5 Polar sulfonate; H-bond donor/acceptor
(2Z)-4-Methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-... cyclopropanecarboxylate 2,3,4-trimethoxyphenyl Cyclopropanecarboxylate ~424.4 (estimated) ~4.2 Strained cyclopropane; high lipophilicity
Methyl 2-[[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo...]oxy]acetate 4-tert-butylphenyl Methyl acetate 366.4 5.2 Bulky tert-butyl; high XLogP3
[(2Z)-2-(3,4-Dimethoxybenzylidene)-... 2,2-dimethylpropanoate 3,4-dimethoxyphenyl Pivalate (2,2-dimethylpropanoate) ~414.4 (estimated) ~5.0 Steric hindrance; hydrolytic stability

*XLogP3 values are experimental or estimated based on substituent contributions.

Key Observations:

Benzylidene Substituents: The target’s 4-methylphenyl group provides moderate lipophilicity and minimal steric hindrance compared to methoxy (polar, H-bonding) or tert-butyl (bulky, lipophilic) substituents in analogs .

Ester Groups: The target’s (2E)-3-phenylpropenoate introduces conjugation and aromaticity, favoring π-π interactions absent in cyclopropanecarboxylate () or pivalate (). Methanesulfonate () and methyl acetate () esters differ markedly in electronic effects, with sulfonates being more electron-withdrawing.

Physicochemical Trends: Higher XLogP3 values correlate with non-polar groups (e.g., tert-butyl in ). The target’s estimated XLogP3 (~4.8) reflects a balance between aromatic and aliphatic substituents. Steric effects from cyclopropane () or pivalate () may hinder molecular packing or binding interactions compared to the target’s linear propenoate.

Crystallographic and Computational Insights

  • Crystallography : Tools like SHELX (for refinement ) and ORTEP (for graphical representation ) are critical in resolving the stereochemistry of such compounds. The Z/E configurations in the target and analogs likely influence crystal packing and stability.

Biological Activity

The compound (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a synthetic organic molecule characterized by its unique structural features, including a benzofuran core and phenylprop-2-enoate moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of the compound is C25H18O4C_{25}H_{18}O_{4}, with a molecular weight of approximately 382.4 g/mol. The IUPAC name is given as [(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate . The structural complexity of this compound allows for diverse interactions with biological targets, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Research indicates that the compound may exhibit inhibitory effects on specific enzymes, such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The binding affinity to these enzymes can lead to significant pharmacological effects.

1. Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzofuran compounds, similar to our target compound, exhibit potent MAO inhibitory activity. For instance, one study reported various derivatives with IC50 values ranging from 0.07 µM to 0.43 µM against MAO-A, suggesting that structural modifications significantly impact enzyme inhibition efficacy .

CompoundIC50 (µM)Enzyme Target
2l0.07 ± 0.01MAO-A
2a0.80 ± 0.04MAO-B
Reference6.06 ± 0.26Moclobemide

2. Cytotoxicity

Cytotoxicity tests conducted on NIH3T3 cells indicated that the most active derivatives were non-toxic at concentrations greater than 100 µM, highlighting their potential for therapeutic applications without significant side effects . This finding is crucial for the development of drugs that target cancer cells while sparing healthy tissues.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives, including our target compound, where researchers assessed their biological activities through various assays such as enzyme inhibition and cytotoxicity testing . The results indicated a strong correlation between structural features and biological activity, paving the way for further exploration in drug development.

Research Applications

The unique structure of (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate positions it as a valuable candidate in several research areas:

  • Medicinal Chemistry : Potential development as an MAO inhibitor or anticancer agent.
  • Pharmacology : Exploration of its effects on neurotransmitter systems.
  • Material Science : Use as a precursor in synthesizing novel materials.

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